molecular formula C19H23FN2O2 B1385045 N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide CAS No. 1020055-33-7

N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide

Cat. No.: B1385045
CAS No.: 1020055-33-7
M. Wt: 330.4 g/mol
InChI Key: DTXLXARCLGLASV-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide is a chemical compound characterized by its unique structure, which includes an amino group, a fluorine atom, and a tert-pentyl group attached to a phenyl ring

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-4-19(2,3)13-5-8-15(9-6-13)24-12-18(23)22-17-11-14(21)7-10-16(17)20/h5-11H,4,12,21H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXLXARCLGLASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The process may include:

  • Nitration: The initial step involves the nitration of the phenyl ring to introduce the amino group.

  • Esterification: The formation of the acetamide group through esterification reactions.

  • Alkylation: The tert-pentyl group is introduced via alkylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The nitro group can be reduced to form an amine.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and nitro compounds.

  • Reduction Products: Amines.

  • Substitution Products: Derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Medicine: The compound may be explored for its medicinal properties, including its potential use as a drug candidate for various therapeutic applications.

Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide exerts its effects involves its interaction with molecular targets and pathways. The amino group and fluorine atom play crucial roles in binding to specific receptors or enzymes, leading to biological or chemical activity.

Comparison with Similar Compounds

  • N-(5-Amino-2-fluorophenyl)-2-(hexyloxy)benzamide

  • N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

  • N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide

Uniqueness: N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide stands out due to its tert-pentyl group, which is less common in similar compounds. This structural difference can lead to unique chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide
Reactant of Route 2
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N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide

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